4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 4-chlorophenylmethyl group and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the morpholine ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine-4-carbonyl group but differs in the presence of a boronic acid group instead of the chlorophenylmethyl group.
1-[(4-Chlorophenyl)methyl]-3-[4-(morpholine-4-carbonyl)phenyl]thiourea: Contains a similar chlorophenylmethyl group and morpholine-4-carbonyl group but includes a thiourea linkage.
Uniqueness
4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H21ClN2O3 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21ClN2O3/c17-14-3-1-13(2-4-14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2 |
InChI Key |
JUUKWSQQTJILLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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